2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Overview
Description
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is characterized by the presence of a cyano group, an acetamide group, and a 3,4-dimethoxyphenyl ethyl moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Biochemical Analysis
Biochemical Properties
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target proteins, affecting their function. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects. Toxicity studies have indicated that high doses can cause significant cellular damage and disrupt normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can bind to various proteins or accumulate in specific cellular compartments. These interactions influence its localization and accumulation, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Preparation Methods
The synthesis of 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with cyanoacetic acid or its derivatives under appropriate reaction conditions. One common method involves the use of triethylamine as a base catalyst in an ethanol solvent . The reaction proceeds through the formation of an intermediate, which is then cyanoacetylated to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Scientific Research Applications
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the 3,4-dimethoxyphenyl moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can be compared with other similar compounds such as:
- 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
- 2-cyano-2-(3,4-dimethoxyphenyl)acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-17-11-4-3-10(9-12(11)18-2)6-8-15-13(16)5-7-14/h3-4,9H,5-6,8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUPQXBMCWDTSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307121 | |
Record name | 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98841-65-7 | |
Record name | 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CYANO-N-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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